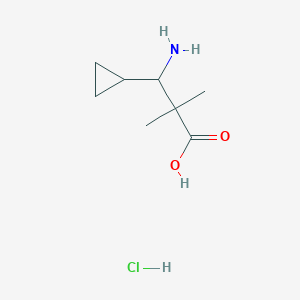

3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride

CAS No.: 180181-74-2

Cat. No.: VC7709474

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 180181-74-2 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 |

| IUPAC Name | 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(2,7(10)11)6(9)5-3-4-5;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |

| Standard InChI Key | QIAHJBNBPPCSFC-UHFFFAOYSA-N |

| SMILES | CC(C)(C(C1CC1)N)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid hydrochloride is C₈H₁₆ClNO₂, derived from the parent amino acid (C₈H₁₅NO₂) through hydrochlorination. The cyclopropane ring introduces significant steric strain, while the geminal dimethyl groups at the C-2 position enhance conformational rigidity. The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications .

Key structural features include:

-

A cyclopropane ring fused to the β-carbon of the amino acid backbone.

-

Two methyl groups at the C-2 position, creating a quaternary carbon center.

-

A protonated amine group stabilized by chloride counterions.

Physicochemical properties inferred from analogous compounds include a melting point range of 180–200°C (decomposition) and a logP value of approximately -1.2, indicating moderate hydrophilicity . The pKa of the amino group in the hydrochloride salt is estimated at 8.5–9.0, while the carboxylic acid group has a pKa of 2.1–2.5 .

Synthesis and Manufacturing

Patent-Based Synthetic Routes

A patented method for synthesizing structurally related cyclopropylamine derivatives involves multi-step enantioselective processes . For example, the synthesis of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride begins with Sorbic Acid tert-butyl ester, which undergoes asymmetric addition with (S)-N-benzyl-1-phenylethylamine lithium salts . Subsequent oxidation, deprotection, and cyclopropylamine condensation yield the target compound. While this pathway is tailored for a hexanamide derivative, analogous steps could be adapted for 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid hydrochloride by modifying the starting material to include dimethyl groups at the C-2 position .

Alternative Synthetic Strategies

Industrial-scale production may employ:

-

Michael Addition: Using acrylate esters and cyclopropylamine nucleophiles to construct the β-amino acid framework.

-

Enantioselective Catalysis: Chiral catalysts like BINAP-ruthenium complexes to control stereochemistry at the C-3 position.

-

Hydrochlorination: Treating the free amino acid with HCl gas in anhydrous ethanol to form the hydrochloride salt .

Applications in Pharmaceutical Research

Drug Intermediate

This compound serves as a precursor in synthesizing peptidomimetics and protease inhibitors. For example, carboxamide derivatives of cyclopropyl amino acids have demonstrated antiviral activity against hepatitis C virus (HCV) NS3/4A protease .

Conformational Restriction

The rigid cyclopropane scaffold is valuable in designing kinase inhibitors where precise spatial alignment of functional groups is critical. A 2022 study highlighted the use of similar compounds in developing allosteric modulators for Bruton’s tyrosine kinase (BTK) .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume